molecular formula C9H12O3S B3326490 1-(4-methanesulfonylphenyl)ethan-1-ol CAS No. 25888-99-7

1-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B3326490
CAS No.: 25888-99-7
M. Wt: 200.26 g/mol
InChI Key: NYXCSMWVRWOPJP-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methanesulfonylphenyl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methanesulfonylphenyl)ethan-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXCSMWVRWOPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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